6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrazolo[1,5-A]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates undergo a 1,3-dipolar cycloaddition reaction with ethyl propionate to yield pyrazolo[1,5-A]pyridine-3-carboxylate derivatives . The final product is obtained through hydrolysis in the presence of sodium hydroxide.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves using solvents like dimethylformamide to dissolve the reactants and potassium carbonate to improve solubility and reaction efficiency . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially with fluorinating agents like Selectfluor.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Selectfluor in anhydrous acetonitrile.
Major Products
The major products formed from these reactions include various fluorinated derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
6-((1,
Biological Activity
6-((1,3-Difluoropropan-2-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound with a distinctive structure characterized by a pyrazolo[1,5-A]pyridine core and a difluoroalkyl ether group. Its molecular formula is C11H10F2N2O3, and it has a molecular weight of approximately 256.21 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against drug-resistant strains of Mycobacterium tuberculosis.
Chemical Structure
The unique structural features of this compound enhance its biological activity compared to simpler analogs. The following table summarizes its chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H10F2N2O3 |
Molecular Weight | 256.21 g/mol |
CAS Number | 2135331-60-9 |
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-A]pyridine exhibit significant potency against drug-resistant strains of Mycobacterium tuberculosis . The interactions of this compound with specific bacterial enzymes or pathways critical for survival are currently under investigation. Preliminary studies suggest that the compound may inhibit key metabolic processes in bacteria, leading to its antibacterial effects.
The precise mechanism through which this compound exerts its biological activity is still being elucidated. However, it is hypothesized that the difluoroalkyl ether group enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets .
Study on Antitubercular Activity
In a recent study evaluating the antitubercular activity of various pyrazolo derivatives, this compound was noted for its high efficacy against resistant strains of Mycobacterium tuberculosis. The study utilized both in vitro and in vivo models to demonstrate the compound's ability to reduce bacterial load significantly .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Core pyrazolo structure | Simpler structure without the difluoro substituent |
4-Methyl-pyrazolo[1,5-a]pyridine | Methyl substitution on the pyrazolo core | Lacks carboxylic acid functionality |
6-(difluoropropan-2-yl)pyrazolo[1,5-a]pyridine | Similar ether group | Enhanced biological activity due to difluoroalkyl group |
Properties
Molecular Formula |
C11H10F2N2O3 |
---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
6-(1,3-difluoropropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H10F2N2O3/c12-3-8(4-13)18-7-1-2-10-9(11(16)17)5-14-15(10)6-7/h1-2,5-6,8H,3-4H2,(H,16,17) |
InChI Key |
VZPIONBJDDEVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1OC(CF)CF)C(=O)O |
Origin of Product |
United States |
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